Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Overview
Description
Thieno3,2-bbenzothiophene-2-carboxylic acid is a heterocyclic compound . It has the molecular formula C11H6O2S2 and an average mass of 234.294 Da . It is used in proteomics research .
Synthesis Analysis
The synthesis of Thieno3,2-bbenzothiophene-2-carboxylic acid and its derivatives involves Pd-catalyzed Stille or Suzuki coupling reactions . For example, three derivatives of thieno[3,2-b]thiophene end-capped with phenyl units were synthesized using these methods .Molecular Structure Analysis
The molecular structure of Thieno3,2-bbenzothiophene-2-carboxylic acid is characterized by a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thieno3,2-bbenzothiophene-2-carboxylic acid undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 .Physical and Chemical Properties Analysis
Thieno3,2-bbenzothiophene-2-carboxylic acid is a solid . Its 1H NMR and 13C NMR spectra have been reported . It is thermally stable, with decomposition temperatures above 350 °C .Scientific Research Applications
Synthesis and Characterization :
- Chapman, Hughes, and Scrowston (1970) described the preparation of thieno[3,2-b][1]benzothiophene-2-carboxylic acid, emphasizing its formation through cyclization of β-(3- or 2-benzo[b]thienyl)-α-mercaptoacrylic acid with iodine. This foundational work laid the groundwork for the synthesis of this compound and its derivatives (Chapman, Hughes, & Scrowston, 1970).
Reactivity and Substitution Reactions :
- A subsequent study by the same authors in 1971 explored the substitution reactions of thieno[3,2-b][1]benzothiophene, providing insights into its monosubstitution reactions and electron-density values, crucial for understanding its chemical behavior (Chapman, Hughes, & Scrowston, 1971).
Applications in Liquid Crystalline Complexes :
- Tso et al. (1998) demonstrated the use of thieno[3,2-b]thiophene-2-carboxylic acid derivatives in forming novel supramolecular liquid-crystalline complexes. This highlights its potential application in materials science, particularly in the design of new liquid crystal materials (Tso, Wang, Wu, & Lin, 1998).
Electrochemical and Spectral Studies for Polymer Applications :
- Lô et al. (2008) conducted electrochemical and spectral studies on methyl-thieno[3,2-b]benzothiophenes and their polymers, suggesting applications in electrosynthesis and material science for the development of new polymers with unique properties (Lô, Adenier, Maurel, Aaron, Kozmik, & Svoboda, 2008).
Organic Semiconductors for Electronic Applications :
- Ryu et al. (2023) characterized [1]Benzothieno[3,2-b]benzothiophene derivatives as solution-processable organic semiconductors for organic field-effect transistors, indicating the compound's significance in the development of electronic materials (Ryu, Yun, Ryu, Ahn, Kim, & Seo, 2023).
Solar Cell Applications :
- Neophytou et al. (2018) explored the use of thieno[3,2-b][1]benzothiophene isoindigo polymers in solar cell applications, highlighting the compound's potential in renewable energy technologies (Neophytou, Bryant, Lopatin, Chen, Hallani, Cater, McCulloch, & Yue, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thieno3,2-bbenzothiophene-2-carboxylic acid (TBT) is primarily used in the field of organic electronics, specifically as a sensitizer in dye-sensitized solar cells (DSSCs) . The primary targets of TBT are the components of the DSSC, where it plays a crucial role in the absorption and transfer of light energy .
Mode of Action
In DSSCs, TBT acts as a π-bridge, connecting the donor and acceptor units . The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the TBT π-bridge plays multifunctional roles, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation in the D–π–A sensitizer .
Biochemical Pathways
The introduction of thiophene π-spacers significantly improves the photovoltaic performance, particularly in terms of the photocurrent and open-circuit voltage .
Pharmacokinetics
For instance, its absorption and distribution correspond to the absorption of light and transfer of energy within the DSSC .
Result of Action
The result of TBT’s action in a DSSC is the efficient conversion of light energy into electrical energy. Specifically, a DSSC based on TBT demonstrated a high power conversion efficiency of 9.69%, a photocurrent of 16.16 mA cm−2, an open-circuit voltage of 830 mV, and a fill factor of 0.72 .
Action Environment
The performance of TBT in a DSSC can be influenced by various environmental factors. For instance, the thermal stability of the compound is crucial for its function in DSSCs . Furthermore, the specific design of the DSSC, including the choice of other components and their arrangement, can also impact the efficacy and stability of TBT .
Properties
IUPAC Name |
thieno[3,2-b][1]benzothiole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMXTNQVXZTBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952719 | |
Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30376-45-5 | |
Record name | Thieno[3,2-b][1]benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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